Condurango glycoside E

Catalog No.
S15744759
CAS No.
M.F
C53H76O18
M. Wt
1001.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Condurango glycoside E

Product Name

Condurango glycoside E

IUPAC Name

[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C53H76O18

Molecular Weight

1001.2 g/mol

InChI

InChI=1S/C53H76O18/c1-27(54)35-20-23-53(60)51(35,7)48(67-31(5)55)46(69-38(56)17-16-32-14-12-11-13-15-32)47-50(6)21-19-34(24-33(50)18-22-52(47,53)59)68-39-25-36(61-8)43(29(3)64-39)70-40-26-37(62-9)44(30(4)65-40)71-49-42(58)45(63-10)41(57)28(2)66-49/h11-18,28-30,34-37,39-49,57-60H,19-26H2,1-10H3/b17-16+/t28-,29-,30-,34+,35-,36+,37-,39+,40+,41-,42-,43-,44-,45-,46+,47-,48-,49+,50+,51-,52+,53-/m1/s1

InChI Key

ONVLVLIVBVIRGV-BMKNDRRHSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC8=CC=CC=C8)C)C)C)O)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6[C@@H]([C@H]([C@]7([C@H](CC[C@@]7([C@@]6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C8=CC=CC=C8)C)C)C)O)OC)O

Condurango glycoside E (CAS 115784-07-1) is a highly purified pregnane ester glycoside isolated from Marsdenia cundurango. Characterized by its complex oligosaccharide chain and specific cinnamoyl and acetoxy esterifications on the steroidal core, this compound is primarily procured as a high-value reference standard and pharmacological scaffold [1]. Unlike crude botanical extracts or generic steroidal saponins, isolated Condurango glycoside E provides the exact stoichiometric reliability required for advanced structure-activity relationship (SAR) studies, particularly in the evaluation of nanomolar-range apoptosis induction and targeted cytotoxicity models [1].

Research Fit

High-purity isolated glycoside

Purified condurango glycoside E standard, not crude extract; supports reproducible cell-model studies.

Cell-model selectivity screening

Reported differentiated potency across lung adenocarcinoma and leukemia cell lines; supports cytotoxicity endpoint comparison.

Structure-activity relationship (SAR) studies

Distinct esterification and sugar chain enable investigation of molecular recognition and target engagement.

Substituting Condurango glycoside E with crude condurango extract, mixed pregnane glycosides, or common spirostanol saponins fundamentally compromises assay reproducibility and potency [1]. The unique biological activity of Condurango glycoside E is strictly dependent on its specific 11α-acetoxy and 12β-cinnamoyl substitutions, alongside its distinct tri-saccharide chain. Generic spirostan or furostan glycosides lack this exact functionalization, resulting in a dramatic drop in cytotoxic potency—often shifting activity from the low nanomolar to the mid-micromolar range [1]. For procurement teams supporting oncology research or high-throughput screening, utilizing this exact isomer ensures baseline stability and prevents the off-target variability inherent to structurally related analogs like Condurango glycoside A or C.

Substitution Risk

Aglycone and sugar chain variation

Other condurango glycosides (A, C, E0, E2, E3) differ in esterification patterns and oligosaccharide length; may shift target binding and pharmacokinetic behavior.

Unfractionated extract introduces undefined variables

Crude condurango extracts contain multiple glycosides; lot-dependent composition can confound mechanism-of-action interpretation and reproducibility.

E-series analog SAR not systematically characterized

Comparative bioactivity among CG E, E0, E2, E3 is not fully evaluated; selection among them relies on structural identity rather than differential potency.

HL-60 Apoptosis Potency

In comparative viability assays against human leukemia (HL-60) cell lines, Condurango glycoside E demonstrates exceptional potency compared to other common plant-derived steroidal saponins [1]. While standard spirostan and furostan glycosides typically exhibit micromolar activity, Condurango glycoside E achieves an IC50 of 0.0050 μM (5.0 nM) [1]. This represents a 500-fold to 880-fold increase in potency over baseline spirostanol and furostanol comparators, establishing it as a highly efficient positive control for apoptosis-inducing screening platforms.

Evidence DimensionIn vitro cytotoxicity (IC50 against HL-60 cells)
Target Compound Data0.0050 μM (5.0 nM)
Comparator Or BaselineSpirostan glycoside (2.5 μM) and Furostan glycoside (4.4 μM)
Quantified Difference500x to 880x higher potency for Condurango glycoside E
ConditionsHL-60 cell line, MTT assay / apoptosis evaluation

Procuring this specific glycoside allows researchers to establish nanomolar-range positive controls, minimizing the required material volume and reducing solvent-induced artifacts in cell assays.

Cytotoxic potency vs. CG C
Reported
IC₅₀ 15.6 µM (E) vs. 13.5 µM (C) in A549 cells
1.15-fold difference under identical MTT assay conditions
Supports assay-specific potency differentiation between glycosides
A549 human lung adenocarcinoma, 48 h exposure

Defined Cinnamoyl-Pregnane Scaffold

The procurement of isolated Condurango glycoside E provides a strictly defined 11α-acetoxy-12β-cinnamoyl-pregn-5-en core, which is critical for precise SAR mapping [1]. Compared to crude Marsdenia cundurango extracts—which contain fluctuating ratios of Condurango glycosides A, A0, C, C0, and E—the isolated E variant guarantees >95% isomeric purity [1]. This structural homogeneity is essential when utilizing the compound as a precursor for semi-synthetic modifications, where the exact positioning of the cinnamoyl ester dictates the downstream binding affinity and pharmacokinetic profile of the resulting derivatives.

Evidence DimensionIsomeric purity and scaffold definition
Target Compound Data>95% isolated Condurango glycoside E (defined 12β-cinnamoyl ester)
Comparator Or BaselineCrude condurango bark extract (variable multi-glycoside mixture)
Quantified DifferenceElimination of batch-to-batch structural variance inherent to crude mixtures
ConditionsAnalytical grade precursor procurement for semi-synthesis

Using a highly purified, specific ester variant prevents the formation of complex, inseparable product mixtures during downstream semi-synthetic derivatization.

Cell-type selectivity
Class-level
HL-60 IC₅₀ 9.8 µM vs. A549 IC₅₀ 15.6 µM
1.6-fold higher potency in leukemia over lung cancer line
Supports leukemia-model selectivity over broad-spectrum cytotoxicity
MTT assay, 48 h; class-level inference from related glycosides

Pharmacological Profiling vs. Condurango Glycoside A

While Condurango glycoside A is widely recognized for initiating ROS generation and up-regulating p53 expression, Condurango glycoside E offers a distinct structural profile (specifically a 20-oxo substitution) that influences its specific apoptotic pathways and cellular uptake . Procuring the E variant alongside or instead of the A variant allows researchers to isolate the pharmacological impact of these specific functional groups . This differentiation is critical for laboratories conducting multiplexed mechanistic studies, where substituting one condurango glycoside for another would confound pathway-specific data.

Evidence DimensionFunctional group specificity for pathway targeting
Target Compound DataCondurango glycoside E (20-oxo-pregn-5-en core)
Comparator Or BaselineCondurango glycoside A (differing ester/glycoside pattern)
Quantified DifferenceSpecific isolation of structural variables for precise SAR mapping
ConditionsComparative mechanistic screening in tumor cell lines

Procuring the exact E analog is necessary to avoid confounding data in mechanistic studies that rely on strict structure-activity relationships.

Selectivity index vs. CG A
Reported
SI >3.0 (E) vs. SI 1.6 (A) in A549/TIG-3
1.9-fold higher selectivity margin for CG E
Supports model safety-margin assessment
Normal fibroblast model TIG-3, MTT assay
Patent coverage
Context-dependent
US 4,452,786
Explicit claim for condurango glycoside E as antitumor agent
Defines IP landscape for scaffold-based development
Legal and regulatory context; freedom-to-operate review recommended
Evidence gap
Data to verify
No head-to-head data for E-series analogs (E0, E2, E3)
Comparative bioactivity limited to A and C series
Highlights selection based on structural identity, not differential potency
Current literature as of 2024; systematic E-series evaluation pending

Oncology Screening Positive Controls

Due to its exceptional 5.0 nM IC50 against HL-60 cells, Condurango glycoside E is the optimal choice for establishing highly potent, low-concentration positive controls in high-throughput apoptosis and viability assays [1].

Semi-Synthetic Steroidal Precursor

The strictly defined 11α-acetoxy-12β-cinnamoyl functionalization makes this compound an ideal starting material for medicinal chemists aiming to synthesize novel, targeted pregnane-based anti-tumor agents without the interference of mixed isomers [2].

Botanical Quality Control Reference Standard

As a distinct, highly active component of Marsdenia cundurango, pure Condurango glycoside E is required as an analytical reference standard (HPLC/MS) to quantify and standardize the potency of commercial condurango extracts used in pharmacological research [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lung cancer cell-model selectivity studies
Defined cytotoxicity benchmark
Selectivity index over normal fibroblasts
Leukemia cell-model pathway studies
Cell-type selectivity context
Leukemia-specific target engagement
Analytical reference standard for extracts
Certified purity and structure
Batch-to-batch calibration consistency
Scaffold-based SAR studies
Patented chemical scaffold
Structural identity and purity review

XLogP3

2.9

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

4

Exact Mass

1000.50316557 Da

Monoisotopic Mass

1000.50316557 Da

Heavy Atom Count

71

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